molecular formula C18H19N3O2 B2557882 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea CAS No. 1172537-45-9

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

Cat. No. B2557882
CAS RN: 1172537-45-9
M. Wt: 309.369
InChI Key: OYPYWPKCCKUUDC-UHFFFAOYSA-N
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Description

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea, also known as KT5823, is a selective inhibitor of protein kinase G (PKG). PKG is a serine/threonine kinase that plays a crucial role in various cellular processes, including smooth muscle relaxation, platelet aggregation, and gene regulation. KT5823 has been widely used in scientific research to investigate the role of PKG in various physiological and pathological conditions.

Scientific Research Applications

Ni(II)-Catalyzed Oxidative Coupling

The research on Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives showcases a broad scope and high functional group compatibility. Toluene derivatives can be used as the coupling partner in an unreactive solvent, demonstrating a potential application in organic synthesis and catalysis (Aihara et al., 2014).

Anticancer Agents Development

A one-pot three-component method was utilized to synthesize novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, aiming to discover new anticancer agents. These compounds exhibited moderate to high levels of antitumor activities against various cancer cell lines, indicating their potential as therapeutic agents (Fang et al., 2016).

Molecular Docking and Spectroscopy

DFT and experimental investigations, including FT-IR and FT-Raman, were conducted on 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide. The study explored vibrational spectroscopy and molecular docking towards BRCA2 complex, highlighting the compound's potential inhibitory activity against cancer-related proteins (El-Azab et al., 2016).

Enantioselective Synthesis

Research into the catalytic enantioselective synthesis of tetrahydroisoquinolines and their analogues bearing a C4 stereocenter presented a novel approach for creating biologically active compounds. This methodology offers potential pathways for the synthesis of alkaloid derivatives and pharmaceuticals (Chen et al., 2013).

Progress in Tetrahydroquinoline Chemistry

A comprehensive review on the progress in the chemistry of tetrahydroquinolines from mid-2010 to early 2018 was conducted, focusing on synthesis methods. This review is crucial for researchers interested in the development of new compounds with tetrahydroquinoline structure for various scientific applications (Muthukrishnan et al., 2019).

properties

IUPAC Name

1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-17-9-6-14-12-15(7-8-16(14)21-17)20-18(23)19-11-10-13-4-2-1-3-5-13/h1-5,7-8,12H,6,9-11H2,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPYWPKCCKUUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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